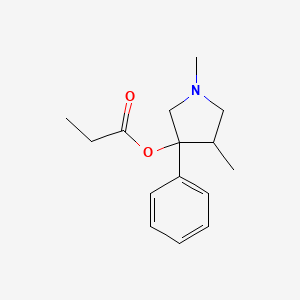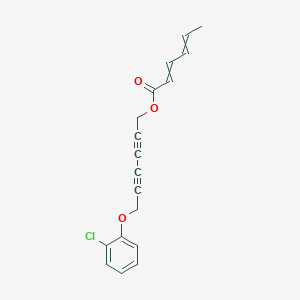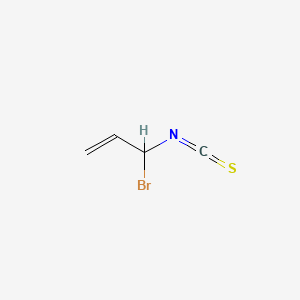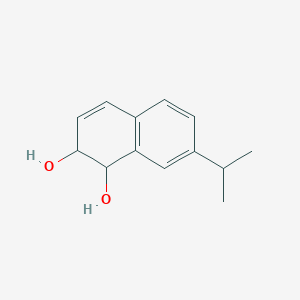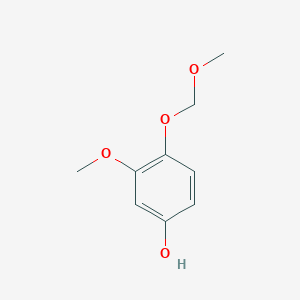![molecular formula C15H21NO3 B14334970 N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycine CAS No. 110467-58-8](/img/structure/B14334970.png)
N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycine is a chemical compound known for its unique structure and properties It is derived from glycine, the simplest amino acid, and features a substituted phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycine typically involves the acylation of glycine with an appropriate acyl chloride. One common method is the Friedel-Crafts acylation, where glycine reacts with 2-[4-(2-Methylpropyl)phenyl]propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycine can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives at the benzylic position.
科学研究应用
N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways due to its structural similarity to certain bioactive compounds.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycine involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in inflammatory pathways, thereby exerting its effects. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with proteins involved in signal transduction.
相似化合物的比较
Similar Compounds
Ibuprofen: A well-known non-steroidal anti-inflammatory drug (NSAID) with a similar isobutylphenyl structure.
Naproxen: Another NSAID with a similar aromatic structure but different substituents.
Ketoprofen: Shares structural similarities with N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycine and is used for its anti-inflammatory properties.
Uniqueness
This compound is unique due to its glycine moiety, which may confer different pharmacokinetic and pharmacodynamic properties compared to other similar compounds. Its potential for targeted therapeutic applications and its role as an intermediate in organic synthesis further highlight its uniqueness.
属性
CAS 编号 |
110467-58-8 |
|---|---|
分子式 |
C15H21NO3 |
分子量 |
263.33 g/mol |
IUPAC 名称 |
2-[2-[4-(2-methylpropyl)phenyl]propanoylamino]acetic acid |
InChI |
InChI=1S/C15H21NO3/c1-10(2)8-12-4-6-13(7-5-12)11(3)15(19)16-9-14(17)18/h4-7,10-11H,8-9H2,1-3H3,(H,16,19)(H,17,18) |
InChI 键 |
LTAWAYHSIMQTJI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



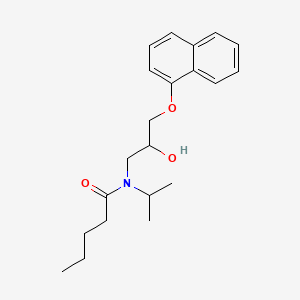
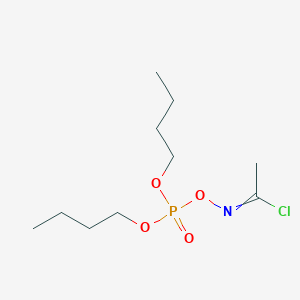

![2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol](/img/structure/B14334921.png)

silane](/img/structure/B14334936.png)
